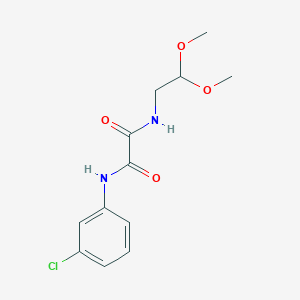

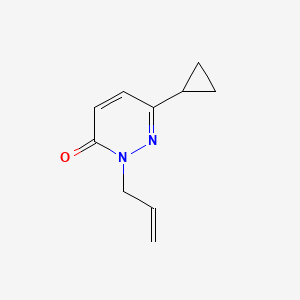

N'-(3-chlorophenyl)-N-(2,2-dimethoxyethyl)oxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chlorophenyl)-N-(2,2-dimethoxyethyl)oxamide, also known as DCMO-PEG, is a chemical compound that has gained attention in the scientific research community for its potential applications in cancer treatment.

Applications De Recherche Scientifique

Bimetallic Complexes and Cytotoxicity

- Application : N'-(3-chlorophenyl)-N-(2,2-dimethoxyethyl)oxamide derivatives have been used to synthesize bimetallic complexes. These complexes exhibit significant cytotoxic activities and reactivity towards DNA and proteins, making them potential candidates for anticancer therapies (Li et al., 2012).

Chemical Reactivity and Polymerization

- Application : Certain derivatives of N'-(3-chlorophenyl)-N-(2,2-dimethoxyethyl)oxamide have been explored for their reactivity with alcohols and other agents. This has implications in the synthesis of polymers, such as poly(lactic acid), which are significant in various industrial applications (Labourdette et al., 2009).

Intramolecular Hydrogen Bonding

- Application : Research has been conducted on oxamide derivatives, including those similar to N'-(3-chlorophenyl)-N-(2,2-dimethoxyethyl)oxamide, to understand their intramolecular hydrogen bonding. Such studies are crucial in the design of new materials with specific molecular properties (Martínez-Martínez et al., 1998).

Magnetic Properties in Lanthanide Complexes

- Application : The compound and its derivatives have been used to develop mononuclear lanthanide oxamate complexes. These complexes exhibit unique magnetic properties, which are valuable in the development of advanced magnetic materials (Fortea-Pérez et al., 2013).

Synthesis of Polyamides

- Application : Derivatives of N'-(3-chlorophenyl)-N-(2,2-dimethoxyethyl)oxamide have been utilized in the synthesis of stereoregular polyamides, which are important in the production of various polymeric materials with specific properties (Bou et al., 1994).

Electrocatalytic Applications

- Application : Research has highlighted the electrocatalytic properties of N-oxyl compounds, including those related to N'-(3-chlorophenyl)-N-(2,2-dimethoxyethyl)oxamide, which are utilized in selective oxidation of organic molecules. This is significant in both laboratory and industrial applications (Nutting et al., 2018).

Anticancer Activity

- Application : Some derivatives of N'-(3-chlorophenyl)-N-(2,2-dimethoxyethyl)oxamide have shown promising results in in vitro anticancer activities. This makes them potential candidates for developing new anticancer drugs (Zheng et al., 2015).

Electrochromic Polymeric Films

- Application : The compound's derivatives are used in the synthesis of electroactive aromatic polyamides, which are significant in creating electrochromic polymeric films. These films exhibit high coloration efficiency and rapid switching time, making them suitable for various optical applications (Hsiao et al., 2008).

Propriétés

IUPAC Name |

N'-(3-chlorophenyl)-N-(2,2-dimethoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O4/c1-18-10(19-2)7-14-11(16)12(17)15-9-5-3-4-8(13)6-9/h3-6,10H,7H2,1-2H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFQJIAIAOPQMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=CC(=CC=C1)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3-chlorophenyl)-N-(2,2-dimethoxyethyl)oxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2894445.png)

![(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol](/img/structure/B2894446.png)

![2-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2894450.png)

![N-(4-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2894455.png)

![2-(Acetylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2894463.png)

![N-(3,5-dichlorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2894464.png)

![1-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2894465.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2-(methylthio)benzoate](/img/structure/B2894466.png)

![3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2894467.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2894468.png)